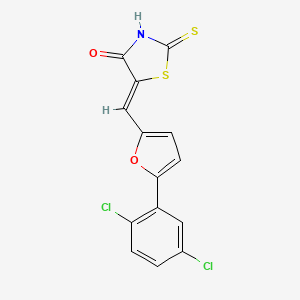
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological properties. This particular compound has garnered interest due to its potential antibacterial activity, especially against multidrug-resistant strains.
Méthodes De Préparation
The synthesis of 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves several steps. One common method includes the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with rhodanine under specific conditions to yield the final product .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis typically involves:
Condensation Reaction: Mixing 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide.
Cyclization: Reacting the intermediate with rhodanine in a solvent like ethanol under reflux conditions.
Analyse Des Réactions Chimiques
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Potential use as an antibacterial agent, especially in treating infections caused by multidrug-resistant bacteria.
Industry: May be used in the development of new antibacterial coatings and materials.
Mécanisme D'action
The mechanism by which 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its specific structure, which combines a furan ring with a thioxothiazolidinone moiety. Similar compounds include:
Rhodanine Derivatives: Known for their antibacterial properties.
Furan Derivatives: Exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and antitumor properties.
Compared to these similar compounds, this compound stands out due to its enhanced activity against multidrug-resistant bacterial strains.
Propriétés
Formule moléculaire |
C14H7Cl2NO2S2 |
|---|---|
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H7Cl2NO2S2/c15-7-1-3-10(16)9(5-7)11-4-2-8(19-11)6-12-13(18)17-14(20)21-12/h1-6H,(H,17,18,20)/b12-6- |
Clé InChI |
PQCBMLVRDBJEMS-SDQBBNPISA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668439.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11668445.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668449.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668456.png)
![(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668463.png)
![Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11668464.png)

![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11668480.png)
![2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11668489.png)
![methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11668495.png)
![ethyl 2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11668501.png)
acetate](/img/structure/B11668505.png)

![ethyl (2Z)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668530.png)
